A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-5-vinyl-phenylamine
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-5-vinyl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-5-vinyl-phenylamine, a substituted aniline with potential applications in materials science and as a synthetic intermediate in pharmaceutical development. Understanding the precise spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-methoxy-5-vinyl-phenylamine is predicted to exhibit distinct signals corresponding to the aromatic protons, the vinyl group protons, the methoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy and amino groups will shield the aromatic protons, shifting their signals to a lower frequency (upfield), while the vinyl group will have a more complex effect.
Table 1: Predicted ¹H NMR Spectral Data for 2-methoxy-5-vinyl-phenylamine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.7 | d | ~8.5 |
| H-4 | ~6.8 | dd | ~8.5, ~2.0 |
| H-6 | ~6.9 | d | ~2.0 |
| -CH=CH₂ (α-H) | ~6.6 | dd | ~17.5, ~10.8 |
| -CH=CH ₂ (β-H, trans) | ~5.6 | d | ~17.5 |
| -CH=CH ₂ (β-H, cis) | ~5.1 | d | ~10.8 |
| -OCH₃ | ~3.8 | s | - |
| -NH₂ | ~3.6 | br s | - |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (H-3, H-4, H-6): The protons on the benzene ring will appear in the aromatic region of the spectrum. H-3 is expected to be a doublet due to coupling with H-4. H-4 will likely be a doublet of doublets due to coupling with both H-3 and H-6. H-6, being ortho to the vinyl group and meta to the methoxy group, is predicted to be a doublet due to coupling with H-4.
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Vinyl Group Protons: The vinyl group will give rise to a characteristic set of signals. The α-proton (-CH =CH₂) will be a doublet of doublets due to coupling with the two non-equivalent β-protons. The two β-protons (-CH=CH ₂) are diastereotopic and will have different chemical shifts and coupling constants to the α-proton, appearing as two distinct doublets. The larger coupling constant (~17.5 Hz) corresponds to the trans coupling, while the smaller one (~10.8 Hz) corresponds to the cis coupling.[2]
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Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.8 ppm.
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Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift and broadness of this peak can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.[3]
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2-methoxy-5-vinyl-phenylamine will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for 2-methoxy-5-vinyl-phenylamine (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~145 |
| C-2 | ~150 |
| C-3 | ~115 |
| C-4 | ~118 |
| C-5 | ~130 |
| C-6 | ~112 |
| -C H=CH₂ (α-C) | ~136 |
| -CH=C H₂ (β-C) | ~114 |
| -OCH₃ | ~56 |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Interpretation of the ¹³C NMR Spectrum
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Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the electron-donating methoxy (C-2) and amino (C-1) groups are expected to be the most deshielded (downfield). The other aromatic carbons will have shifts influenced by the combined electronic effects of all substituents.
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Vinyl Group Carbons: The two carbons of the vinyl group will have characteristic shifts in the alkene region of the spectrum. The α-carbon (-C H=CH₂) is typically found further downfield than the β-carbon (-CH=C H₂).[4]
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 56 ppm.[5]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.
Sample Preparation
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Weigh 10-20 mg of solid 2-methoxy-5-vinyl-phenylamine.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualization of Molecular Structure and NMR Workflow
To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 2-methoxy-5-vinyl-phenylamine with key atoms labeled.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for 2-methoxy-5-vinyl-phenylamine. By leveraging established NMR principles and comparative data from analogous structures, a detailed and reliable interpretation of the expected spectra has been presented. The included experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the fields of synthetic chemistry and drug development, facilitating the accurate characterization and utilization of 2-methoxy-5-vinyl-phenylamine.
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